Cas no 473-37-0 (Benzenaminium,N-ethyl-3-hydroxy-N,N-dimethyl-, hydroxide (1:1))

Benzenaminium,N-ethyl-3-hydroxy-N,N-dimethyl-, hydroxide (1:1) structure
473-37-0 structure
Product Name:Benzenaminium,N-ethyl-3-hydroxy-N,N-dimethyl-, hydroxide (1:1)
CAS No:473-37-0
MF:C10H17NO2
MW:183.24748301506
CID:331456
PubChem ID:10125
Update Time:2025-04-19

Benzenaminium,N-ethyl-3-hydroxy-N,N-dimethyl-, hydroxide (1:1) Chemical and Physical Properties

Names and Identifiers

    • Benzenaminium,N-ethyl-3-hydroxy-N,N-dimethyl-, hydroxide (1:1)
    • AMMONIUM,ETHYL(META-HYDROXYPHENYL)DIMETHYL-,HYDROXIDE
    • ethyl-(3-hydroxyphenyl)-dimethylazanium,hydroxide
    • Edrofonium hydroxid
    • ethyl-(3-hydroxyphenyl)-dimethylazanium hydroxide
    • DTXSID40197089
    • RO2-3198
    • 473-37-0
    • Ethyl(m-hydroxyphenyl)dimethylammonium hydroxide
    • Edrophonium hydroxide
    • AMMONIUM, ETHYL(m-HYDROXYPHENYL)DIMETHYL-, HYDROXIDE
    • Edrofonium hydroxid [Czech]
    • Inchi: 1S/C10H15NO.H2O/c1-4-11(2,3)9-6-5-7-10(12)8-9;/h5-8H,4H2,1-3H3;1H2
    • InChI Key: CXTOKLCLMGHMRU-UHFFFAOYSA-N
    • SMILES: OC1=CC=CC(=C1)[N+](C)(C)CC.[OH-]

Computed Properties

  • Exact Mass: 183.12601
  • Monoisotopic Mass: 183.126
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 145
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: nothing
  • Topological Polar Surface Area: 21.2A^2

Experimental Properties

  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • PSA: 50.23
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